2,5-Dichloro-3,6-dimethylpyrazine
Description
Significance of Pyrazine (B50134) Derivatives in Contemporary Chemistry
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in modern chemistry. wikipedia.orglifechemicals.com The pyrazine ring is found in a variety of natural products, including flavor and aroma compounds in roasted and baked goods, and even in essential biological molecules like riboflavin (B1680620) and folic acid. lifechemicals.comfoodb.ca
In the realm of medicinal chemistry, numerous pyrazine derivatives have been developed as therapeutic agents. A well-known example is Pyrazinamide (B1679903), a primary drug used in the treatment of tuberculosis. lifechemicals.comchemicalbook.com The pyrazine scaffold is also present in drugs developed for treating respiratory and urinary tract infections. lifechemicals.com The versatile nature of the pyrazine ring allows for a wide range of chemical modifications, enabling the synthesis of compounds with diverse pharmacological activities.
Beyond pharmaceuticals, pyrazine-based compounds are at the forefront of materials science research. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. lifechemicals.comrsc.org The development of pyrazine-containing polymers has opened up new avenues for creating advanced materials with tailored functionalities. lifechemicals.com
Historical Context of 2,5-Dichloro-3,6-dimethylpyrazine Research
The study of pyrazines dates back to the 19th century, with some of the earliest synthesis methods, such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), still being relevant today. wikipedia.org The initial focus of pyrazine research was largely on understanding their fundamental chemical properties and their occurrence in natural products.
The chlorination of pyrazines, a key step in the synthesis of compounds like this compound, presented early challenges. Initial attempts to chlorinate pyrazine at room temperature often resulted in decomposition rather than the desired chlorinated products. google.com A significant advancement came with the discovery that vapor-phase chlorination at elevated temperatures (300-600 °C) in the presence of water vapor could successfully produce monochloropyrazine in good yields. google.com Further research into the chlorination of alkylpyrazines has also been a subject of study, providing pathways to a variety of chlorinated pyrazine derivatives. acs.org
While the specific historical research timeline for this compound is not extensively documented in early literature, its synthesis and study are a direct result of the foundational work on pyrazine chlorination and the growing interest in substituted pyrazines for various applications.
Overview of Research Trajectories for this compound
Current and future research involving this compound is primarily centered on its utility as a versatile chemical intermediate. The two chlorine atoms on the pyrazine ring are reactive sites that can be readily displaced by other functional groups through nucleophilic substitution reactions. This allows for the synthesis of a wide array of more complex pyrazine derivatives.
One major research trajectory is in the field of materials science . The electron-withdrawing nature of the pyrazine ring, enhanced by the chlorine atoms, makes this compound and its derivatives promising candidates for creating electron-deficient materials. These materials are sought after for applications in organic electronics, where they can act as n-type semiconductors or as components in charge-transfer complexes. rsc.org
Another significant area of research is in medicinal chemistry . By modifying the structure of this compound, for instance, by replacing the chlorine atoms with various pharmacophores, researchers can create libraries of novel compounds to be screened for biological activity. The pyrazine core is a known privileged scaffold in drug discovery, and its halogenated derivatives provide a convenient starting point for developing new therapeutic agents. lifechemicals.comontosight.ai
Furthermore, this compound serves as a valuable building block in organic synthesis . The C-Cl bonds can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, which are powerful tools for constructing complex organic molecules. This opens up possibilities for the synthesis of novel ligands for catalysis, new dyes, and other functional organic materials.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27023-19-4 | chemicalbook.com |
| Molecular Formula | C₆H₆Cl₂N₂ | chemicalbook.com |
| Molecular Weight | 177.03 g/mol | chemicalbook.com |
| Physical Form | Solid | --- |
| Storage Temperature | 2-8°C under an inert atmosphere | --- |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3,6-dimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZSFXAIKPBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446769 | |
| Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27023-19-4 | |
| Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dichloro 3,6 Dimethylpyrazine
Classical Synthetic Routes to 2,5-Dichloro-3,6-dimethylpyrazine
Traditional methods for the synthesis of this compound have laid the groundwork for the production of this compound. These routes often involve multi-step processes starting from readily available chemical precursors.
Reactions Involving Alanine (B10760859) Anhydride (B1165640) as a Precursor
A foundational approach to pyrazine (B50134) synthesis involves the self-condensation of amino acids or their derivatives. While direct synthesis of this compound from alanine anhydride is not extensively detailed in the provided search results, the general principle of using amino acid derivatives as precursors for pyrazine rings is a well-established concept in heterocyclic chemistry. For instance, the self-condensation of α-aminoacetone is known to produce 2,5-dihydro-3,6-dimethylpyrazine, which can be subsequently oxidized to 2,5-dimethylpyrazine (B89654). rsc.orgchemicalbook.com This highlights the potential of amino-acid-related structures in forming the core pyrazine scaffold.
Oxidation of 2,5-Dimethylpyrazine with Trifluoroperacetic Acid to the Di-N-oxide
The oxidation of the nitrogen atoms in the pyrazine ring is a key step in facilitating subsequent substitution reactions. Trifluoroperacetic acid (TFPAA) is a powerful oxidizing agent capable of converting 2,5-dimethylpyrazine into its corresponding di-N-oxide. wikipedia.org This intermediate is more susceptible to nucleophilic substitution than the parent pyrazine. The general process involves the oxidation of 2,5-dimethylpyrazine, which can be synthesized from various starting materials, including L-threonine. nih.govchemicalbook.com A related patent describes the single nitrogen oxidation of 2,5-dimethylpyrazine using hydrogen peroxide and a sodium tungstate (B81510) catalyst to yield 2,5-dimethylpyrazine-1-oxide with high efficiency. patsnap.com The di-N-oxide, once formed, can then undergo reactions to introduce chlorine atoms at the 2 and 5 positions, leading to the desired this compound.
Modern Approaches in this compound Synthesis
Contemporary synthetic methods focus on improving efficiency, selectivity, and functional group tolerance through the use of advanced catalytic systems.
Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. researchgate.netutwente.nlrsc.org These reactions, including the Suzuki, Stille, and Sonogashira couplings, allow for the direct functionalization of halogenated pyrazines. researchgate.netrsc.org For example, palladium catalysts are commonly employed to couple various organic groups with chloropyrazines. rsc.org This approach is highly versatile and enables the introduction of a wide range of substituents onto the pyrazine core, starting from precursors like this compound.
The Sonogashira reaction is a specific type of palladium-catalyzed cross-coupling that involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgyoutube.com This reaction is particularly useful for the synthesis of ethynylated pyrazine derivatives. utwente.nlrsc.org Starting with this compound, the Sonogashira coupling allows for the introduction of alkyne groups at the 2 and 5 positions. researchgate.net This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.org The resulting ethynylated pyrazines are valuable intermediates for the synthesis of more complex molecules and materials. nih.govrsc.org The efficiency of the Sonogashira coupling has been demonstrated in various contexts, including the synthesis of complex pharmaceutical intermediates and organic materials. wikipedia.orgworktribe.com
Nickel(II) Chloride Catalysis in Dialkylzinc Reactions with Chloropyrazines
The synthesis of alkyl-substituted pyrazines from their chloro-derivatives can be effectively achieved through nickel-catalyzed cross-coupling reactions. While research directly detailing the use of dialkylzinc reagents with this compound is specific, the principles of nickel catalysis are broadly applicable to chloropyrazines. Nickel(II) catalysts, such as nickel(II) chloride (NiCl₂), are recognized for their effectiveness in forming carbon-carbon bonds.
The general utility of NiCl₂ in cross-coupling suggests its potential for the alkylation of this compound with dialkylzinc reagents. The reaction would likely proceed via a similar catalytic cycle, offering a pathway to di-substituted pyrazines.
One-Pot Synthetic Strategies for Pyrazine Derivatives
One-pot syntheses have become a cornerstone of efficient organic chemistry, minimizing waste and simplifying procedures by performing multiple reaction steps in a single vessel. Several one-pot strategies are applicable to the synthesis of various pyrazine derivatives, which could be adapted for this compound precursors.
One notable approach involves the direct condensation of 1,2-diketones with 1,2-diamines. For instance, a high-yielding, environmentally benign method uses potassium tert-butoxide in aqueous methanol (B129727) at room temperature to synthesize pyrazine derivatives from these precursors. This method avoids expensive or toxic catalysts and harsh conditions.
Another versatile one-pot strategy is the synthesis of multisubstituted pyrazines through sequential dilithiation. This method allows for the introduction of two different functional groups onto the pyrazine ring in a single pot. For example, 2,6-dichloropyrazine (B21018) can be dilithiated and then sequentially reacted with different electrophiles.
Multi-component reactions also represent a powerful one-pot strategy. Efficient procedures for synthesizing pyrazolo[3,4-d]pyrimidine derivatives have been developed through four-component condensation reactions, achieving good yields. nih.govresearchgate.net These strategies highlight the potential for constructing complex heterocyclic systems in an efficient, one-pot manner.
Table 1: Examples of One-Pot Syntheses for Pyrazine and Related Heterocycles
| Synthesis Type | Reactants | Catalyst/Reagent | Yield | Reference |
| Pyrazine Derivatives | 1,2-diketo compounds, 1,2-diamines | t-BuOK | High | researchgate.net |
| Pyrazolo[3,4-d]pyrimidines | Hydrazines, methylenemalononitriles, aldehydes, alcohols | Sodium alkoxide | Good | nih.gov |
| 1,3,5-Pyrazoline Derivatives | Aryl aldehydes, acetophenones, acetyl hydrazine (B178648) hydrate | NiFe₂O₄.Cu(OH)₂ | 79-92% | researchgate.net |
| Pyrazolo[3,4-d]pyrimidines | 5-aminopyrazoles, formamide | PBr₃ | 79-92% | researchgate.net |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly integrated into the synthesis of heterocyclic compounds, including pyrazines, to reduce environmental impact. nih.gov These principles focus on using less hazardous materials, improving energy efficiency, and minimizing waste. nih.govnih.gov
For pyrazine synthesis, greener approaches often involve solvent-free conditions or the use of environmentally benign solvents like water or ethanol. nih.gov For example, a method for preparing pyrazine derivatives involves the condensation of 1,2-diketones and ethylenediamine (B42938) under neat (solvent-free) conditions at room temperature, resulting in moderate to excellent yields and a simple work-up.
Biocatalysis offers another green alternative. Enzymes, being biodegradable and derived from renewable resources, can catalyze reactions with high specificity under mild conditions. For instance, Lipozyme® TL IM has been used for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. This biocatalytic method provides a more sustainable route compared to traditional methods that use toxic reagents and solvents like thionyl chloride and DMF.
The use of microwave or ultrasound irradiation is another green technique that can accelerate reactions, often leading to higher yields and shorter reaction times with less energy consumption compared to conventional heating. nih.gov These eco-friendly methods are instrumental in developing sustainable pathways for producing compounds like this compound.
Derivatization from Pyrazine N-oxides
The synthesis of functionalized pyrazines can be achieved through the derivatization of pyrazine N-oxides. The N-oxide group activates the pyrazine ring, facilitating nucleophilic substitution reactions.
Specifically, this compound can be oxidized to its corresponding di-N-oxide using a strong oxidizing agent such as trifluoroperacetic acid. The resulting this compound di-N-oxide is a versatile intermediate.
In this di-N-oxide, the chlorine atoms become more susceptible to displacement. Research has shown that while one chlorine atom can be readily hydrolyzed by acid or base, both chlorine atoms can be displaced by stronger nucleophiles like alkoxide ions. For example, treatment with an alkoxide can yield a dibenzyloxy-derivative. This increased reactivity allows for the introduction of a variety of functional groups onto the pyrazine core, providing a route to novel derivatives that would be difficult to synthesize directly.
Table 2: Reactions of this compound di-N-oxide
| Reagent | Product | Key Observation |
| Acid/Base | Monohydrolyzed product | Only one chlorine atom is easily hydrolyzed. |
| Alkoxide ions | Dialkoxy-derivative | Both chlorine atoms can be displaced. |
| Acid treatment of dibenzyloxy-derivative | 1,5-dihydroxy-3,6-dimethylpyrazin-2(1H)-one 4-oxide | Leads to a rearranged, highly functionalized product. |
Stereochemical Considerations in this compound Synthesis
The molecule this compound is achiral. It does not possess any stereocenters and is planar, meaning it does not have enantiomers or diastereomers. Its chemical structure is symmetrical with a plane of symmetry passing through the N-N axis and another perpendicular to it, bisecting the C-C bonds.
Therefore, stereochemical considerations are not relevant to the final product itself. However, such considerations could become important in the context of its synthesis if chiral starting materials, reagents, or catalysts were employed to introduce substituents in a stereoselective manner. For instance, if a chiral catalyst were used in a cross-coupling reaction to introduce a chiral alkyl group, the stereochemical outcome of that addition would be a critical factor. As an example from a related field, nickel-catalyzed cross-coupling of N-tosylaziridines with organozinc reagents proceeds with a defined stereochemistry (inversion of configuration), which is crucial for controlling the chirality of the product.
In the absence of such chiral influences during its synthesis, the formation of this compound does not involve the creation or modification of stereocenters.
Reactivity and Reaction Mechanisms of 2,5 Dichloro 3,6 Dimethylpyrazine
Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,5-dichloro-3,6-dimethylpyrazine. The pyrazine ring, being electron-deficient, facilitates the attack of nucleophiles, leading to the displacement of the chlorine atoms. This reactivity is a cornerstone of its synthetic utility.
The chlorine atoms of this compound are readily displaced by alkoxide ions. This reaction proceeds via the SNAr mechanism, where the alkoxide acts as the nucleophile. The presence of the two nitrogen atoms in the pyrazine ring significantly activates the chlorine atoms towards nucleophilic attack, more so than in their benzene (B151609) analogues. youtube.commasterorganicchemistry.com The reaction is typically carried out in the presence of a strong base, which generates the alkoxide ion in situ.
The general mechanism involves the addition of the alkoxide to the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the corresponding alkoxy-substituted pyrazine.
The hydrolysis of the chlorine atoms in this compound can be achieved under both acidic and basic conditions, leading to the formation of hydroxylated pyrazine derivatives.
Under basic conditions, the reaction proceeds through a nucleophilic aromatic substitution mechanism, with the hydroxide (B78521) ion acting as the nucleophile. The reaction rate is dependent on the concentration of the hydroxide ion.
Under acidic conditions, the mechanism can be more complex. The nitrogen atoms of the pyrazine ring can be protonated, which further increases the electrophilicity of the carbon atoms attached to the chlorine atoms, thereby facilitating the attack by a weak nucleophile like water.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions are generally difficult to achieve on the pyrazine ring of this compound. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. masterorganicchemistry.com This deactivation is a common feature of many nitrogen-containing heterocyclic compounds. nih.gov The presence of the chlorine atoms further deactivates the ring. Consequently, harsh reaction conditions are typically required for any electrophilic substitution to occur, and the yields are often low.
Radical Reactions of this compound
The Minisci reaction offers a powerful method for the C-H functionalization of heteroaromatic compounds, including pyrazines. nih.gov This reaction involves the addition of a nucleophilic acyl radical to the protonated heteroaromatic ring. The reaction is typically initiated by the oxidative decarboxylation of a carboxylic acid or through the use of other acyl radical precursors.
For this compound, Minisci acylation would proceed by the in-situ generation of an acyl radical, which then attacks the electron-deficient pyrazine ring. The reaction is regioselective, with the position of acylation being influenced by the electronic and steric effects of the substituents on the pyrazine ring. The general mechanism involves the following steps:
Generation of an acyl radical.
Attack of the acyl radical on the protonated pyrazine ring to form a radical cation.
Oxidation of the radical cation to a cationic intermediate.
Deprotonation to restore aromaticity and yield the acylated product.
Recent advancements in photoredox catalysis have enabled Minisci-type acylations to be carried out under milder and more environmentally friendly conditions. nih.gov
Oxidation Reactions of this compound
The methyl groups attached to the pyrazine ring are susceptible to oxidation. nih.gov Common oxidizing agents such as selenium dioxide (SeO₂) can be used to oxidize the methyl groups to aldehydes. researchgate.net For instance, the oxidation of tetramethylpyrazine with SeO₂ yields 2,5-dimethylpyrazine-3,6-dicarboxaldehyde. researchgate.net A similar transformation would be expected for this compound, leading to the formation of 2,5-dichloro-3,6-pyrazinedicarboxaldehyde. The pyrazine ring itself is relatively resistant to oxidation due to its electron-deficient nature.
Complexation and Coordination Chemistry of this compound
Hydrogen Bonding Interactions with Co-formers
The nitrogen atoms of the pyrazine ring and the chlorine substituents in this compound can participate in hydrogen bonding interactions with suitable co-formers. While specific studies on this compound are limited, the principles of hydrogen bonding in related pyrazine systems provide valuable insights. For instance, in coordination polymers involving chloro-substituted pyrazin-2-amine ligands, extensive hydrogen bonding networks are observed. mdpi.com These networks can involve N–H∙∙∙N and N–H∙∙∙Br–Cu interactions. mdpi.com
In a broader context, pyrazine derivatives are known to form robust hydrogen-bonded supramolecular structures. nih.gov The nature of these interactions is influenced by the substituents on the pyrazine ring. For example, the hydroxyl groups in pyrazine-2,5-diyldimethanol extend one-dimensional coordination polymers into three-dimensional networks through strong O-H···O, O-H···N, and O-H···X (where X is a halogen) hydrogen bonds. preprints.orgresearchgate.netmdpi.com These interactions play a crucial role in the crystal engineering of supramolecular materials.
| Interaction Type | Description |
| N–H···N | Hydrogen bond between an amine hydrogen and a pyrazine ring nitrogen. mdpi.com |
| N–H···X–M | Hydrogen bond between an amine hydrogen and a halogen coordinated to a metal center. mdpi.com |
| O–H···O | Hydrogen bond between hydroxyl groups. preprints.orgresearchgate.netmdpi.com |
| O–H···N | Hydrogen bond between a hydroxyl group and a pyrazine ring nitrogen. preprints.orgresearchgate.netmdpi.com |
| O–H···X | Hydrogen bond between a hydroxyl group and a halogen. preprints.orgresearchgate.netmdpi.com |
| C–H···O | Weaker hydrogen bond between a carbon-hydrogen bond and an oxygen atom. preprints.orgresearchgate.netmdpi.com |
| C–H···X | Weaker hydrogen bond between a carbon-hydrogen bond and a halogen. preprints.orgresearchgate.netmdpi.com |
Metal Coordination Complexes Incorporating this compound Ligands
The pyrazine ring, with its two nitrogen atoms, can act as a ligand, coordinating to metal centers to form a variety of coordination complexes and polymers. The presence of chloro and methyl substituents on the pyrazine ring, as in this compound, influences the electronic and steric properties of the ligand, thereby affecting the structure and properties of the resulting metal complexes.
Studies on related systems, such as chloro-substituted pyrazin-2-amines complexed with copper(I) bromide, have revealed the formation of one- and two-dimensional coordination polymers. mdpi.com The coordination mode of the pyrazine ligand (monodentate or bridging) is influenced by the position of the chloro substituents. mdpi.com For example, the absence of a chloro substituent at the C6 position in some ligands favors coordination at the N1 position. mdpi.com In contrast, other substitution patterns can lead to a bridging (μ2-N,N') coordination mode. mdpi.com
The resulting coordination polymers often exhibit interesting structural motifs, such as the '(μ3-bromo)-CuI 'staircase'' and the discrete 'Cu2Br2 rhomboid (μ2-bromo)-CuI dimer'. mdpi.com These structures are further stabilized by the hydrogen and halogen bonding interactions discussed in the previous section.
| Complex Type | Structural Features |
| 1D Coordination Polymer | Chains of metal centers bridged by pyrazine ligands. mdpi.com |
| 2D Coordination Polymer | Sheets of metal centers linked by pyrazine ligands. mdpi.com |
| (μ3-bromo)-CuI 'staircase' motif | A repeating structural unit found in some copper(I) bromide coordination polymers. mdpi.com |
| Cu2Br2 rhomboid (μ2-bromo)-CuI dimer | A discrete dimeric unit observed in certain copper(I) bromide complexes. mdpi.com |
Advanced Spectroscopic and Computational Analyses of 2,5 Dichloro 3,6 Dimethylpyrazine
Spectroscopic Characterization Techniques
Spectroscopic methods provide unparalleled insight into the molecular structure and properties of chemical compounds. By examining the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, along with Mass Spectrometry (MS), offer a detailed picture of the atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule. chemnet.com It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will resonate in a magnetic field when irradiated with radiofrequency waves. The resulting spectrum provides information about the chemical environment, connectivity, and spatial relationship of atoms within the molecule.
While specific, publicly available NMR data for 2,5-dichloro-3,6-dimethylpyrazine is limited, analysis can be informed by examining related compounds. For instance, the non-chlorinated parent compound, 2,5-dimethylpyrazine (B89654), has been extensively studied. nih.gov In the ¹H NMR spectrum of 2,5-dimethylpyrazine, the methyl protons and the pyrazine (B50134) ring protons show distinct chemical shifts. nih.gov For this compound, one would anticipate a simplified ¹H NMR spectrum, showing only a singlet for the chemically equivalent methyl protons, as there are no protons on the pyrazine ring. The electronegativity of the chlorine atoms would likely shift this methyl signal downfield compared to its position in 2,5-dimethylpyrazine.
Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for the methyl carbons and the carbons of the pyrazine ring. The carbons bonded to chlorine atoms would exhibit a significant downfield shift due to the deshielding effect of the halogens.
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrazine Compounds This table provides data for analogous compounds to illustrate expected spectral features, as specific data for this compound is not readily available in public databases.
| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |
| 2,5-Dimethylpyrazine nih.gov | ¹H | CDCl₃ | 2.51 (s, 6H, CH₃), 8.33 (s, 2H, ring H) |
| ¹³C | CDCl₃ | 20.99 (CH₃), 143.50 (ring C-H), 150.58 (ring C-CH₃) | |
| 2,6-Dimethylpyrazine (B92225) nih.gov | ¹H | CDCl₃ | 2.53 (s, 6H, CH₃), 8.26 (s, 2H, ring H) |
| ¹³C | CDCl₃ | 21.47 (CH₃), 141.51 (ring C-H), 152.70 (ring C-CH₃) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, the IR and Raman spectra would be dominated by vibrations characteristic of the substituted pyrazine ring and the methyl groups. Key expected vibrational bands would include:
C-H stretching and bending from the methyl groups.
C-N and C=C ring stretching vibrations within the pyrazine core.
C-Cl stretching vibrations, which typically appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).
The symmetry of the molecule (D₂h point group) would influence which vibrational modes are IR-active, Raman-active, or both, according to the rule of mutual exclusion. Although specific spectra for this compound are not widely published, data from related compounds like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine are available and show characteristic pyrazine and methyl group vibrations. nih.govnist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. nih.gov For this compound (C₆H₆Cl₂N₂), the nominal molecular weight is approximately 176 g/mol . A high-resolution mass spectrometer would detect a distinct isotopic pattern for the molecular ion peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms would result in a characteristic M, M+2, and M+4 peak cluster with an approximate intensity ratio of 9:6:1, definitively indicating a dichloro-substituted compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds like pyrazine derivatives. In a GC-MS analysis of this compound, the compound would first be separated from other components in a sample based on its boiling point and affinity for the GC column's stationary phase. Upon entering the mass spectrometer, it would be ionized (typically by electron ionization, EI), and the resulting mass spectrum would show the molecular ion and a series of fragment ions. These fragments are formed by the breakdown of the parent molecule, and their masses help in elucidating the structure. For instance, the loss of a methyl group (CH₃) or a chlorine atom (Cl) would be expected fragmentation pathways. nih.govspectrabase.comspectrabase.com
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for identifying and quantifying compounds in complex mixtures. The sample is first separated by high-performance liquid chromatography (HPLC). The separated components then enter the mass spectrometer, where a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This two-stage mass analysis (MS/MS) provides a high degree of certainty in identification. While specific LC-MS/MS studies on this compound are not prominent in the literature, the technique is widely applied to other pyrazines. ambeed.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an evolution of LC-MS/MS that uses columns with smaller particles, resulting in faster analysis times, better resolution, and increased sensitivity. This technique is particularly valuable for detecting trace amounts of compounds. For the analysis of this compound, UPLC-MS/MS would offer a rapid and highly specific method of detection and quantification. ambeed.com The optimization of parameters such as cone voltage and collision energy allows for the selection of specific precursor-to-product ion transitions, ensuring reliable identification even in complex matrices.
UV-Visible Absorption and Photoluminescence Spectroscopy
The electronic absorption characteristics of this compound are primarily determined by electronic transitions within the aromatic pyrazine ring. While direct experimental spectra for this compound are not widely published, its properties can be inferred from related molecules and theoretical calculations. The UV-Visible spectrum is expected to be dominated by π →π* transitions.
Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful tool for predicting electronic absorption spectra. For a similar molecule, 2,6-dichloropyrazine (B21018), TD-DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set have been used to determine low-lying excited states. researchgate.net These studies show that such structures allow for strong π →π* transitions in the UV-Vis region, characterized by high extinction coefficients. researchgate.net For this compound, the pyrazine core acts as the primary chromophore. The presence of chlorine and methyl substituents modifies the electronic properties and, consequently, the absorption spectrum. The chlorine atoms, being electron-withdrawing, and the methyl groups, being weakly electron-donating, will influence the energy levels of the molecular orbitals involved in the electronic transitions.
Photoluminescence (fluorescence and phosphorescence) in pyrazine derivatives is also a key area of study. The emission properties are highly dependent on the nature of the lowest excited singlet (S₁) and triplet (T₁) states. For many pyrazines, intersystem crossing from the S₁ state to a triplet state is efficient, which can lead to phosphorescence. The specific emission characteristics of this compound would be influenced by the heavy-atom effect of the chlorine substituents, which can enhance spin-orbit coupling and potentially increase the rate of intersystem crossing, favoring phosphorescence over fluorescence.
A summary of expected UV-Visible absorption data, based on TD-DFT calculations of analogous compounds, is presented below.
| Parameter | Expected Value/Characteristic | Basis of Prediction |
| Absorption Maxima (λmax) | ~280-320 nm | Based on π →π* transitions in dichloropyrazine analogues. researchgate.net |
| Molar Extinction Coefficient (ε) | High (>1,000 M-1cm-1) | Characteristic of allowed π →π* transitions. researchgate.net |
| Primary Transition Type | π →π* | Involving orbitals of the aromatic pyrazine ring. |
| Photoluminescence | Potential for phosphorescence | Enhanced intersystem crossing due to the heavy-atom effect of chlorine. |
X-ray Diffraction (XRD) for Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, its key structural parameters can be predicted by examining the crystal structures of related compounds.
Neutron diffraction studies on 2,6-dimethylpyrazine at low temperatures (5 K) reveal a monoclinic space group (P2₁/a) with four molecules per unit cell. researchgate.net This study confirmed that the methyl groups are ordered within the crystal lattice. researchgate.net Another relevant structure is that of 2,5-bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine, which shows significant twisting of the phenyl substituents relative to the central pyrazine ring due to steric hindrance. nih.gov
For this compound, one can anticipate a planar or near-planar pyrazine ring. The C-Cl, C-C(methyl), and C-N bond lengths will be characteristic of sp²-hybridized carbon atoms bonded to these respective groups. Steric repulsion between the adjacent chlorine and methyl groups may cause slight out-of-plane distortions or influence the crystal packing. The orientation of the methyl groups would likely be ordered in the crystal lattice to minimize steric clashes, similar to what is observed in 2,6-dimethylpyrazine. researchgate.net
Below is a table of expected crystallographic parameters for this compound, inferred from analogous structures.
| Parameter | Predicted Value | Reference Compound(s) and Rationale |
| Crystal System | Monoclinic | Common for substituted pyrazines like 2,6-dimethylpyrazine. researchgate.net |
| Space Group | P2₁/c or P2₁/a | Common centrosymmetric space groups for such molecules. researchgate.net |
| Molecules per Unit Cell (Z) | 4 | Typical for packing of molecules of this size. researchgate.net |
| Pyrazine Ring | Near-planar | Aromatic character dictates planarity. |
| C-Cl Bond Length | ~1.72 Å | Typical for chlorine bonded to an aromatic ring. |
| C-CH₃ Bond Length | ~1.50 Å | Standard single bond between sp² and sp³ carbons. researchgate.net |
| Methyl Group Conformation | Ordered, staggered orientation | To minimize steric hindrance with adjacent Cl atoms and neighboring molecules. researchgate.net |
Inelastic Neutron Scattering (INS) for Methyl Group Dynamics
Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for studying the dynamics of molecules, particularly the rotational and vibrational motions of hydrogen atoms, due to the high incoherent scattering cross-section of the neutron with the proton. For this compound, INS is uniquely suited to probe the rotational dynamics of the two methyl (-CH₃) groups.
At low temperatures, the rotation of a methyl group is not free but is hindered by a potential barrier created by the surrounding atoms. This hindered rotation gives rise to quantized energy levels. Transitions between these levels, known as rotational tunneling, can be observed directly with high-resolution INS. researchgate.net Studies on 2,6-dimethylpyrazine have identified distinct rotational tunneling transitions, indicating the presence of crystallographically inequivalent methyl groups with different rotational potentials. researchgate.net
In the case of this compound, the potential energy barrier hindering methyl rotation would be primarily determined by the steric and electronic interactions with the adjacent chlorine atom and the nitrogen atom in the pyrazine ring. As the temperature increases, the methyl groups gain enough thermal energy to overcome this barrier, and the discrete tunneling peaks in the INS spectrum transition into a broader quasielastic scattering signal. nih.gov Analysis of the temperature dependence of this quasielastic scattering allows for the determination of the activation energy for methyl rotation. nih.gov The derived rotational potential, combining both tunneling and vibrational data, provides a complete picture of the methyl group's dynamic behavior. researchgate.net
| Dynamic Parameter | Technique | Information Gained |
| Rotational Tunneling Splitting | High-resolution INS at low temperature | Ground-state splitting, provides information on the height and shape of the rotational potential barrier. researchgate.net |
| Methyl Librations (Torsions) | INS at higher energy transfer | Energy of the torsional vibrations (librations) of the methyl group in the potential well. nih.gov |
| Activation Energy (Eₐ) | Quasielastic Neutron Scattering (QENS) | The energy barrier for classical, thermally activated hopping of the methyl group over the potential barrier. nih.gov |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies
Density Functional Theory (DFT) has become a standard computational method for predicting the molecular structure and properties of organic molecules with high accuracy. irjweb.com For this compound, DFT calculations, typically using a functional like B3LYP paired with a basis set such as 6-311+G(d,p), can be employed to perform a full geometry optimization to find the lowest energy structure.
From the optimized geometry, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C-H stretch, C-Cl stretch, ring breathing modes, methyl rock). The calculated vibrational spectra can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to confirm the structural assignments. Studies on complexes involving 2,5-dimethylpyrazine have shown very good conformity between experimental (IR, Raman, INS) and DFT-calculated structures and vibrational frequencies, with the exception of low-frequency methyl torsional modes, which can be challenging to model accurately. iaea.org This agreement validates the use of DFT for interpreting the vibrational characteristics of the target molecule.
The electronic structure analysis from DFT provides detailed information on the distribution of electron density, which is key to understanding the molecule's reactivity.
HOMO-LUMO Gap Analysis and Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is central to describing the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govaimspress.com Conversely, a small gap indicates that a molecule is more reactive and more polarizable. nih.govnih.gov
| Parameter | Definition | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Influenced by methyl groups. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Influenced by chlorine atoms. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. aimspress.com |
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound is limited, with the primary degree of freedom being the rotation of the two methyl groups around the C-C single bonds. A conformational analysis can be performed using computational methods to map the potential energy surface (PES) as a function of the dihedral angles defining the orientation of the methyl hydrogens relative to the pyrazine ring.
The PES reveals the most stable (lowest energy) conformation and the energy barriers to rotation. Due to the steric hindrance from the adjacent chlorine atoms, the methyl groups are not expected to be free rotors. The stable conformation will likely involve a staggered arrangement where the C-H bonds of the methyl group are positioned to minimize steric clash with the C-Cl bond.
Crystallographic studies of related molecules, such as 2,5-bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine, show that bulky substituents can be significantly twisted out of the plane of the pyrazine ring. nih.gov While the methyl groups in the target molecule are smaller, their interaction with the chlorine atoms is a key structural feature. The potential energy barriers to rotation calculated from the PES can be directly correlated with the activation energies determined experimentally from Inelastic Neutron Scattering (INS). This combined computational and experimental approach provides a comprehensive understanding of the dynamic behavior of the methyl groups.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational methodology used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. While specific, published molecular dynamics studies focusing exclusively on this compound are not widely available, a standard and rigorous simulation protocol can be outlined to investigate its dynamic properties. Such a study would provide valuable insights into its conformational landscape and interaction patterns in various environments.
The typical workflow for an MD simulation involves system preparation, energy minimization, equilibration, and a final production run for data collection and analysis. numberanalytics.com
Simulation Setup and Protocol
A hypothetical, yet standard, molecular dynamics simulation of this compound would be initiated by defining the system and the physical principles governing its interactions.
System Preparation: The initial step involves building the simulation system. A three-dimensional model of the this compound molecule would serve as the starting point. For a simulation in a solvent, a single molecule or a pre-aggregated cluster of molecules would be placed in a periodic simulation box, typically cubic or rectangular. This box is then filled with solvent molecules, such as water, to mimic an aqueous environment. The concentration of the solute can be adjusted by varying the number of solute molecules and the volume of the simulation box.
Force Field Selection: The accuracy of an MD simulation is highly dependent on the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system's particles. wikipedia.orggithub.io For a halogenated aromatic compound like this compound, selecting a well-parameterized force field is crucial. Several established force fields are suitable for small organic molecules and have been extended to include parameters for halogens. nih.govnih.govnih.gov The choice of force field dictates how bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) interactions are calculated. github.io
Table 1: Potential Force Fields for Simulating this compound
| Force Field | Developer/Family | Key Features & Considerations |
| GAFF (General Amber Force Field) | AMBER | Designed for broad applicability to organic molecules. It is compatible with the AMBER simulation package and is often used for drug-like molecules. |
| CGenFF (CHARMM General Force Field) | CHARMM | Provides broad coverage for a wide range of chemical groups and is designed to be compatible with the CHARMM force fields for biomolecules. It has specific parameterization for halogenated compounds. nih.gov |
| OPLS (Optimized Potentials for Liquid Simulations) | OPLS | Developed specifically to reproduce the properties of liquids. Different versions exist, with parameters optimized for various organic molecules. |
| Drude Polarizable Force Field | CHARMM/Drude | An advanced, polarizable force field that explicitly models electronic induction effects by using charged, massless Drude particles attached to atoms. github.ionih.gov This is particularly useful for accurately modeling interactions involving halogens, such as halogen bonds. nih.gov |
Simulation Parameters: Once the system is built and a force field is chosen, the simulation parameters are defined. These parameters set the conditions for the simulation and the algorithms used to integrate the equations of motion.
Table 2: Typical Simulation Parameters for a Condensed-Phase Simulation
| Parameter | Typical Value/Method | Description |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, which is appropriate for simulating laboratory conditions. |
| Temperature | 298.15 K (25 °C) | Maintained using a thermostat (e.g., Nosé-Hoover or Langevin). |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Time Step | 1-2 fs | The interval between successive steps in the numerical integration. |
| Simulation Duration | 100 ns - 1 µs | The total time simulated. Longer simulations allow for better sampling of conformational space and slower dynamic events. nih.gov |
| Long-Range Electrostatics | Particle Mesh Ewald (PME) | An efficient method for calculating long-range electrostatic interactions in periodic systems. nih.gov |
| van der Waals Cutoff | 1.0 - 1.2 nm | The distance at which non-bonded van der Waals interactions are truncated to reduce computational cost. |
| Constraints | SHAKE or LINCS | Algorithms used to constrain the length of bonds involving hydrogen atoms, allowing for a longer time step. |
Equilibration and Production: The simulation proceeds in two main phases. First, the system undergoes equilibration, where it is allowed to relax from the initial, often artificial, starting configuration. This involves a gradual heating to the target temperature and adjustment to the target pressure. Once the system's properties (like potential energy and density) stabilize, the production phase begins. During the production run, the atomic coordinates and velocities are saved at regular intervals, creating a trajectory file that serves as the basis for all subsequent analysis. numberanalytics.com
Analysis of Simulation Trajectories
The trajectory from the production run is a rich source of information about the molecule's behavior at the atomic level.
Conformational Dynamics: Analysis of the trajectory can reveal the conformational preferences of this compound. This includes:
Methyl Group Rotation: The rotational freedom and preferred orientations of the two methyl groups can be characterized.
Ring Puckering: Although the pyrazine ring is aromatic and largely planar, small out-of-plane fluctuations can be quantified.
Intermolecular Interactions: A key outcome of MD simulations is the detailed characterization of non-bonded interactions between molecules or between the solute and solvent. acs.org This is particularly relevant for understanding the solubility, aggregation, and crystal packing of the compound.
Table 3: Analysis of Intermolecular Interactions
| Interaction Type | Method of Analysis | Significance for this compound |
| Radial Distribution Function (RDF) | Calculation of g(r) between atom pairs. | Provides a statistical measure of the probability of finding one atom at a certain distance from another. RDFs between the pyrazine ring and solvent molecules can reveal solvation shell structure. rsc.org |
| Hydrogen Bonding | Geometric criteria (distance, angle). | Analysis of hydrogen bonds between the pyrazine nitrogens (as acceptors) and hydrogen-bond-donating solvents like water. |
| Halogen Bonding | Geometric and energetic analysis. | Investigation of the potential for the chlorine atoms to act as halogen bond donors, interacting with Lewis basic sites (e.g., oxygen in water or nitrogen in another pyrazine molecule). |
| π-π Stacking | Distance and orientation between pyrazine rings. | In simulations with multiple solute molecules, the tendency for the aromatic rings to stack in parallel or T-shaped arrangements can be quantified. nih.govrsc.org |
| Solvent Accessible Surface Area (SASA) | Calculation of the molecular surface exposed to the solvent. | Changes in SASA can indicate aggregation or conformational changes that shield parts of the molecule from the solvent. researchgate.net |
By applying this established molecular dynamics methodology, a comprehensive, atom-level understanding of the structural dynamics and interaction landscape of this compound can be achieved, providing a powerful complement to experimental spectroscopic and computational analyses.
Based on a comprehensive review of available scientific literature, there is insufficient specific data to generate a detailed article on the applications and functionalization of This compound according to the provided outline.
The search results confirm the existence and commercial availability of this compound (CAS Number: 27023-19-4) as a chemical reagent, which suggests its use as a building block in organic synthesis. sigmaaldrich.comchemicalbook.com The broader class of pyrazine derivatives is well-documented to have significant applications in medicinal chemistry and materials science. researchgate.netmdpi.comscience.gov For instance, various pyrazine compounds are investigated for their biological activities, including anticancer and anti-inflammatory properties, and are synthesized via methods like cross-coupling reactions. researchgate.netmdpi.com
However, no specific examples or detailed research findings could be retrieved that directly link This compound to the following specific applications as required by the outline:
Precursor for Advanced Pyrazine Derivatives: While the chlorine atoms on the pyrazine ring are reactive sites suitable for nucleophilic substitution or cross-coupling reactions to create derivatives, specific examples starting from this compound are not detailed in the available literature. Research on other chlorinated pyrazines, such as 2,6-dichloropyrazine, shows they are used as precursors for complex molecules like the energetic material LLM-105, illustrating the synthetic utility of such chlorinated heterocycles. researchgate.net
Role in the Synthesis of Optoelectronic Materials (OLEDs): There is no specific mention in the search results of this compound being used in the synthesis of materials for organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Intermediate in Natural Product Synthesis: The literature search did not provide any instances of this compound being used as an intermediate in the total synthesis of any natural products.
Derivatization for Pharmacological Investigations: While pyrazines, in general, are a focus of pharmacological research nih.govnih.gov, no studies were found that specifically describe the derivatization of this compound for the purpose of creating and testing new biologically active compounds.
Due to the lack of specific, verifiable information for these mandated sections, generating a scientifically accurate and informative article that strictly adheres to the user's outline is not possible at this time. To do so would require speculation beyond the available data.
Applications and Functionalization of 2,5 Dichloro 3,6 Dimethylpyrazine
Derivatization for Pharmacological Investigations
Exploration of Structure-Activity Relationships
The biological activity of pyrazine (B50134) derivatives is intricately linked to the nature and position of substituents on the pyrazine ring. While specific structure-activity relationship (SAR) studies focusing exclusively on 2,5-dichloro-3,6-dimethylpyrazine are not extensively detailed in the public domain, general principles can be derived from research on analogous pyrazine compounds. The core pyrazine structure, a six-membered heterocycle with two nitrogen atoms at the para-positions, serves as a scaffold that can be chemically modified to tune its biological effects, which are known to include antibacterial, antitumor, and antithrombotic activities. nih.govnih.gov
The exploration of SAR in pyrazines involves systematically altering the substituents and evaluating the resulting impact on a specific biological target. Key modifications often include:
Alkyl and Aryl Groups: The size, shape, and lipophilicity of alkyl or aryl groups attached to the pyrazine ring can significantly influence how the molecule interacts with biological receptors or enzymes. For instance, in antithrombotic pyrazine derivatives, the nature of these substituents is a determinant of bioactivity. nih.gov
Halogenation: The introduction of halogen atoms, such as the chlorine atoms in this compound, alters the electronic properties of the pyrazine ring. Halogens are electron-withdrawing, which can affect the molecule's reactivity, binding affinity, and metabolic stability. They can also participate in specific interactions like halogen bonding, which can be crucial for binding to a biological target.
Acidic and Basic Moieties: The addition of acidic (e.g., carboxylic acids) or basic (e.g., amines) functional groups can change the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and ability to form ionic bonds with biological macromolecules. nih.gov
Pharmacological tests on various series of pyrazine CH- and NH-acids have demonstrated a wide diversity of bioactivity, which underscores the sensitivity of the pyrazine scaffold to structural modifications. nih.gov By correlating these structural changes with measured activity, researchers can build predictive SAR models. These models are crucial for designing new compounds with enhanced potency and selectivity, guiding the development of novel therapeutic agents. nih.gov
Role in Material Science Applications
The unique electronic and structural properties of the pyrazine ring make this compound a valuable building block in the field of material science, particularly in the synthesis of advanced functional materials.
Polymer Chemistry and Conjugated Systems
Pyrazine derivatives, including this compound, are of significant interest in the development of π-conjugated polymers. rsc.org These materials are essential for modern optoelectronics, finding applications in solar cells, light-emitting diodes, and field-effect transistors. rsc.org The pyrazine ring is electron-deficient, and when incorporated into a polymer backbone, it can impart favorable charge transfer properties, making the resulting materials effective as n-type (electron-transporting) semiconductors. nih.gov
The synthesis of pyrazine-based conjugated polymers often utilizes the reactivity of the chlorine substituents on monomers like this compound. One common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction, where the chloro groups are displaced by nucleophiles, such as those on aryl diamines, to form the polymer chain. nih.gov Other synthetic routes include dehydrogenative coupling reactions catalyzed by transition metals. nih.gov
The properties of the resulting polymers are highly tunable. Extending the conjugation through the strategic linking of pyrazine units can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is beneficial for n-type applications. nih.gov Furthermore, the incorporation of pyrazine units can influence the polymer's optical properties; for example, the presence of specific functional groups can lead to ionochromism, where the polymer's absorption spectrum shifts in the presence of ions. nih.gov Research has also focused on creating pyrazine-containing polyesters from biobased sources, demonstrating the versatility of pyrazine monomers in producing both amorphous and semi-crystalline materials with a range of thermal properties. acs.orgresearchgate.net
| Polymer Monomer | Diol Used | Molecular Weight ( g/mol ) | Thermal Degradation (°C) | Crystallinity |
| DMDPP | C2 (Ethylene Glycol) | 13,700 | 331 | Amorphous |
| DPP | C4 (1,4-Butanediol) | 34,200 | 308 | Semi-crystalline |
| DMDPP | C6 (1,6-Hexanediol) | 26,500 | 324 | Semi-crystalline |
| DPP | C10 (1,10-Decanediol) | 47,500 | 342 | Semi-crystalline |
| DMDPP | CHDM | 25,800 | 333 | Amorphous |
Table based on data for Dimethylpyrazine Dipropionic Acid (DMDPP) and Dipropylpyrazine Dipropionic Acid (DPP) based polyesters. researchgate.net
Supramolecular Chemistry and Crystal Engineering
In supramolecular chemistry and crystal engineering, this compound serves as a versatile building block for constructing ordered, multi-dimensional architectures. nih.gov The key to its utility lies in its ability to form predictable, non-covalent interactions, particularly halogen bonds and hydrogen bonds.
The chlorine atoms on the pyrazine ring can act as halogen bond donors, interacting with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules. This directional and specific interaction is a powerful tool for guiding the self-assembly of molecules into desired crystalline networks. preprints.org Similarly, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.
Crystal engineering with pyrazine derivatives allows for the rational design of materials with specific topologies and functions, such as porous networks. nih.gov By carefully selecting complementary building blocks, it is possible to fabricate co-crystals with tunable properties. nih.gov For example, pyrazine-2,5-diyldimethanol, a related derivative, has been used to create 1D and 3D coordination polymers with metal halides, where the final supramolecular structure is directed by a combination of coordination bonds, hydrogen bonds, and halogen bonds. preprints.orgresearchgate.net These ordered structures can trap guest molecules, such as water, within their lattices, highlighting their potential for applications in separation and storage. preprints.org The study of these interactions helps in understanding and predicting how molecules crystallize, paving the way for the design of new functional materials from the ground up. nih.govrsc.org
Analytical Standards and Method Development
The accurate detection and quantification of pyrazines are critical in various fields, especially in the food and beverage industry, where they are key flavor and aroma compounds. researchgate.netresearchgate.net this compound can serve as an excellent analytical standard for these purposes.
Use in Quantitative Analysis of Pyrazines in Various Matrices
In quantitative chemical analysis, particularly for complex matrices like coffee, beer, and soy sauce aroma type Baijiu, an internal standard is often essential for achieving accuracy and precision. nih.govgoogle.comresearchgate.net An internal standard is a compound with similar chemical properties to the analyte, added in a known concentration to both the sample and the calibration standards. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. researchgate.net
This compound is an ideal candidate for use as an internal standard in the analysis of other pyrazines for several reasons:
Structural Similarity: It shares the core pyrazine structure of the analytes of interest.
Distinct Mass: The presence of two chlorine atoms gives it a unique mass-to-charge (m/z) ratio, making it easily distinguishable from naturally occurring, non-chlorinated pyrazines in mass spectrometry.
Stability: It is a stable compound suitable for analytical preparations.
Non-occurrence: It is not naturally present in the matrices being analyzed, preventing interference.
Methods like gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly employed for pyrazine quantification. nih.govnih.gov In a typical workflow, the sample is spiked with the internal standard, subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase microextraction), and then analyzed. nih.gov By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of the target pyrazine can be accurately determined. researchgate.net
| Analytical Technique | Matrix | Sample Preparation | Common Analytes |
| GC-MS | Yeast Extract, Beer, Peanut Butter | Headspace Solid-Phase Microextraction (HS-SPME) | 2,3-Dimethylpyrazine (B1216465), 2,6-Dimethylpyrazine (B92225), Tetramethylpyrazine |
| UPLC-MS/MS | Soy Sauce Aroma Type Baijiu | Direct Injection / Liquid Extraction | 2,3,5,6-Tetramethylpyrazine, 2,6-Dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine |
| GC-MS | Ponerine Ant Glands | Solvent Extraction | Trisubstituted alkylpyrazines |
| Hyperpolarized NMR | Edible Oils | Simple Extraction | General pyrazines |
Table compiled from information in various analytical studies. nih.govresearchgate.netnih.govnih.govsigmaaldrich.com
Development of Advanced Analytical Techniques
The need for higher sensitivity, selectivity, and throughput in pyrazine analysis has driven the development of advanced analytical techniques. nih.gov Traditional methods often involve complex and time-consuming sample preparation steps. google.com Modern approaches aim to simplify these workflows while improving detection limits.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS has become a popular method for analyzing volatile pyrazines in food and beverages. google.comnih.gov This technique is solvent-free and involves exposing a coated fiber to the headspace above the sample to adsorb volatile compounds, which are then thermally desorbed into the GC inlet. nih.gov Optimization of parameters like fiber type, extraction time, and temperature is crucial for achieving maximum sensitivity. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers another powerful approach, particularly for less volatile pyrazines or for direct analysis of liquid samples like Baijiu. nih.gov This method provides excellent chromatographic separation and highly selective and sensitive detection through multiple reaction monitoring (MRM), allowing for the accurate quantification of numerous pyrazines, including isomers, in a single run. nih.govmdpi.com
More recent innovations include the application of Signal Amplification by Reversible Exchange (SABRE) hyperpolarized NMR spectroscopy . nih.gov This technique dramatically increases the NMR signal of pyrazines, enabling their detection and quantification at very low concentrations (micromolar levels) in complex mixtures like edible oils using low-field benchtop NMR systems. This method is highly selective for pyrazines and requires only simple extraction procedures. nih.gov These advanced methods provide researchers and quality control analysts with powerful tools to better understand the role of pyrazines in various systems. nih.govresearchgate.net
Biological and Biomedical Research on 2,5 Dichloro 3,6 Dimethylpyrazine and Its Derivatives
Pharmacological Activity of Pyrazine (B50134) Derivatives
Pyrazine derivatives are recognized for their diverse pharmacological effects, which stem from their unique chemical structures that allow for a variety of interactions with biological systems. mdpi.comresearchgate.net These compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.govnih.govmdpi.comchemicalbook.com
Investigation of Central Nervous System Effects (e.g., Sleep Duration, Anticonvulsant Activity)
Derivatives of pyrazine have demonstrated notable effects on the central nervous system (CNS), particularly as anticonvulsant agents. Structurally novel classes of perhydropyrrolo[1,2-a]pyrazine derivatives have been synthesized and evaluated in preclinical animal models of epilepsy. These studies have shown that certain derivatives possess significant anticonvulsant activity, particularly in models of pharmacoresistant partial seizures.
For instance, in a study of perhydropyrrolo[1,2-a]pyrazine derivatives, the efficacy was markedly higher in the 6 Hz model of pharmacoresistant partial seizures compared to the maximal electroshock (MES) and subcutaneous Metrazole (scMET) models. The most active compounds, (4R,8aR)-3a and (4S,8aS)-6, displayed median effective doses (ED₅₀) of 47.90 mg/kg and 126.19 mg/kg, respectively, in the 6 Hz test. A preliminary structure-activity relationship (SAR) study indicated that the (S,S) absolute configuration, the presence of an annulated pyrrolidine (B122466) ring, an imide moiety, and a benzene (B151609) ring at the C-4 position of the pyrrolo[1,2-a]pyrazine (B1600676) core are crucial for high anticonvulsant activity.
Furthermore, other studies on pyrazole (B372694) derivatives, which share a nitrogen-containing heterocyclic structure, have also shown significant anticonvulsant activity in both maximal electroshock seizure and subcutaneous pentylenetetrazole assays in mice. The most potent of these compounds also exhibited CNS depressant activity without causing behavioral alterations.
Anticonvulsant Activity of Perhydropyrrolo[1,2-a]pyrazine Derivatives
| Compound | 6 Hz Test ED₅₀ (mg/kg) | MES Test ED₅₀ (mg/kg) | scMET Test ED₅₀ (mg/kg) |
|---|---|---|---|
| (4R,8aR)-3a | 47.90 | >100 | >100 |
| (4S,8aS)-6 | 126.19 | >100 | >100 |
Effects on Reproductive Physiology
Certain pyrazine derivatives have been found to influence reproductive physiology. Studies on dimethylpyrazine isomers in male rats have revealed significant effects on reproductive and accessory reproductive organs. nih.gov
Specifically, the administration of 2,5-dimethylpyrazine (B89654) at a dose of 100 mg/kg was found to significantly decrease the weight of the prostate and seminal vesicles. nih.gov This was accompanied by a reduction in plasma testosterone (B1683101) levels. nih.gov Furthermore, 2,5-dimethylpyrazine administration led to a significant decrease in acid phosphatase activity in the prostate and fructose (B13574) content in the seminal vesicles. nih.gov However, the weight of the testes, testicular acid phosphatase activity, and the number of spermatozoa in the epididymis were not affected. nih.gov These findings suggest that 2,5-dimethylpyrazine may induce a decrease in the weight of the prostate and seminal vesicles by inhibiting testosterone uptake and reducing circulating testosterone levels. nih.gov
Another isomer, 2,6-dimethylpyrazine (B92225), was observed to only affect the seminal vesicles, while 2,3-dimethylpyrazine (B1216465) showed no influence on the accessory reproductive organs studied. nih.gov Additionally, it has been reported that 2,5-dimethylpyrazine can inhibit the growth of the uterus in rats and reduce the absorption of ³H-estradiol in the uterus. mdpi.com
Effects of Dimethylpyrazine Isomers on Male Rat Reproductive Organs
| Compound (100 mg/kg) | Effect on Prostate Weight | Effect on Seminal Vesicle Weight | Effect on Plasma Testosterone |
|---|---|---|---|
| 2,5-Dimethylpyrazine | Significant Decrease | Significant Decrease | Significant Decrease |
| 2,6-Dimethylpyrazine | No Effect | Significant Decrease | Not Reported |
| 2,3-Dimethylpyrazine | No Effect | No Effect | Not Reported |
Anti-inflammatory Properties of Related Complexes
The pyrazine moiety is considered a valuable scaffold for the development of new anti-inflammatory agents. researchgate.net Pyrazine-containing hybrids have demonstrated the ability to modulate key inflammatory pathways. nih.gov
A novel two-dimensional silver(I) complex incorporating 2,5-dimethylpyrazine and the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) has been synthesized and characterized. nih.gov This complex, bis{μ-2-[2-(2,6-dichloroanilino)phenyl]acetato-κ³O,O':O}bis(μ-2,5-dimethylpyrazine-κ²N:N')silver(I), demonstrated high effectiveness in in vitro antibacterial tests, and the inclusion of the anti-inflammatory diclofenac molecule suggests potential for dual-action therapeutic agents. nih.gov
Furthermore, research into paeonol (B1678282) derivatives has shown that incorporating a pyrazine structure can enhance anti-inflammatory activity. While paeonol itself has poor anti-inflammatory properties, a derivative containing a pyrazine structure exhibited a significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages. nih.gov
Antimicrobial and Antifungal Activity
Pyrazine derivatives have been recognized for their antimicrobial and antifungal properties. mdpi.commdpi.com A silver(I) complex containing 2,5-dimethylpyrazine and diclofenac has been shown to possess in vitro antibacterial activity. nih.gov
Studies have also evaluated the antimicrobial effects of various alkylpyrazines. 2,5-Dimethylpyrazine has demonstrated a significant bactericidal effect against E. coli, with the effect being dependent on concentration and incubation time. mdpi.com In contrast, 2,3-dimethylpyrazine did not show a reduction in bacterial colonies under the same conditions. mdpi.com
Volatile organic compounds (VOCs) produced by Pseudomonas putida BP25, including 2,5-dimethylpyrazine, 2-methylpyrazine, 2-ethyl-5-methylpyrazine, and 2-ethyl-3,6-dimethylpyrazine, have shown compelling inhibitory activity against a range of oomycete, fungal, and bacterial plant pathogens. mdpi.com For instance, 2,5-dimethylpyrazine was effective against Phytophthora rot on black pepper shoot cuttings. mdpi.com
Antimicrobial Spectrum of Select Pyrazine Derivatives
| Pyrazine Derivative | Target Organism | Observed Effect |
|---|---|---|
| 2,5-Dimethylpyrazine | E. coli | Bactericidal |
| 2,3-Dimethylpyrazine | E. coli | No significant effect |
| 2,5-Dimethylpyrazine | Phytophthora capsici (oomycete) | Inhibitory activity |
| 2-Ethyl-5-methylpyrazine | Rhizoctonia solani (fungus) | Inhibitory activity |
| 2-Ethyl-3,6-dimethylpyrazine | Ralstonia pseudosolanacearum (bacterium) | Inhibitory activity |
Cytotoxicity Studies and Cellular Responses
The cytotoxic potential of pyrazine derivatives against various cancer cell lines has been a significant area of research. mdpi.com For example, a series of ligustrazine–curcumin hybrids, which incorporate a pyrazine moiety, have demonstrated significant inhibitory effects on lung cancer cell lines, including drug-resistant strains. nih.gov One such compound inhibited the expression of thioredoxin reductase, leading to an accumulation of reactive oxygen species (ROS) in cells and subsequent apoptosis. nih.gov
Derivatives of boswellic acid containing a pyrazine structure have also shown notable antitumor effects. For instance, compound 318 exhibited IC₅₀ values of 13.7, 12.2, and 2.1 μM against A2780, HT-29, and A375 cancer cell lines, respectively. mdpi.com
However, some pyrazine derivatives have also been associated with genotoxicity. A safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine noted that while no genotoxicity studies were available for this specific compound, structurally similar pyrazine derivatives have been reported as clastogenic in mammalian cells, although they were non-mutagenic in bacterial assays. researchgate.netnih.gov
Cytotoxicity of Boswellic Acid-Pyrazine Derivatives (IC₅₀ in μM)
| Compound | A2780 (Ovarian) | HT-29 (Colon) | A375 (Melanoma) |
|---|---|---|---|
| Compound 317 | 15.7 | 22.7 | 12.8 |
| Compound 318 | 13.7 | 12.2 | 2.1 |
Metabolic Pathways and Excretion Profiles of Pyrazines
The metabolism of pyrazine derivatives has been investigated in both animal models and humans. Generally, these compounds are metabolized through oxidation of their aliphatic side chains. researchgate.netnih.govacs.org
For example, 2-ethyl-3,(5 or 6)-dimethylpyrazine is oxidized in rats almost exclusively via its aliphatic side-chain, resulting in the formation of carboxylic acid derivatives which are then excreted. researchgate.netnih.gov
A human coffee intervention study revealed that pyrazines such as 2-methylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine are metabolized into their corresponding 2-carboxylic acid derivatives and excreted in the urine. nih.gov Further studies on the metabolism of 2,3,5-trimethylpyrazine (B81540) in human urine identified 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid as the predominant metabolites. nih.gov Only trace amounts of pyrazinemethanols and their glucuronide and sulfate (B86663) conjugates were detected. nih.govacs.org
These metabolic pathways primarily involve cytochrome P-450-mediated oxidation of the alkyl side chains to alcohols, which are subsequently oxidized to carboxylic acids. nih.gov These acids, along with phase II conjugates like glucuronides and sulfates, are then excreted. nih.govacs.org
Biosynthetic Pathways of Pyrazine Alkaloids
The biosynthesis of pyrazine alkaloids, a class of nitrogen-containing heterocyclic compounds, is a subject of ongoing scientific investigation. While a definitive biosynthetic pathway for 2,5-dichloro-3,6-dimethylpyrazine has not been elucidated in scientific literature, the general mechanisms for the formation of substituted pyrazines in biological systems offer valuable insights. The prevailing evidence points to amino acids as the primary precursors for the pyrazine core.
A key proposed mechanism for the formation of 2,5-disubstituted pyrazines involves the dimerization of α-amino aldehydes. nih.govresearchgate.net This process is initiated by the enzymatic reduction of an amino acid to its corresponding α-amino aldehyde. Subsequently, two molecules of this reactive intermediate undergo a spontaneous or enzyme-catalyzed dimerization to form a dihydropyrazine (B8608421) intermediate. The final step in this proposed pathway is the oxidation of the dihydropyrazine to yield the stable aromatic pyrazine ring. nih.govresearchgate.net This biomimetic approach, which mimics natural synthesis, has been demonstrated to be a viable route for producing various 2,5-disubstituted pyrazines. nih.gov
For instance, the biosynthesis of the closely related, non-chlorinated compound, 2,5-dimethylpyrazine, has been studied more extensively. It is understood to be derived from the amino acid L-threonine. researchgate.netnih.gov In this pathway, L-threonine is converted to aminoacetone, which then serves as the precursor for the formation of 2,5-dimethylpyrazine. researchgate.net Microorganisms, such as various species of Bacillus and engineered Escherichia coli, have been shown to produce 2,5-dimethylpyrazine through their metabolic activities. researchgate.netnih.gov
Despite the understanding of the biosynthesis of 2,5-dimethylpyrazine and other pyrazine alkaloids, there is a conspicuous absence of information regarding the natural production of this compound. Research into halogenated natural products is a broad field, with numerous halogenating enzymes identified in various organisms. nih.govnih.gov These enzymes are capable of incorporating halogen atoms, such as chlorine, into a wide array of organic molecules. nih.govnih.gov However, a specific halogenase or a complete biosynthetic pathway responsible for the chlorination of a dimethylpyrazine precursor has not been described.
The lack of evidence for its natural occurrence or biosynthesis strongly suggests that this compound is likely a synthetic compound, produced through chemical synthesis rather than by biological organisms.
The following table summarizes the key precursor amino acids for some known pyrazine alkaloids, highlighting the established biosynthetic origins of the pyrazine ring.
| Pyrazine Alkaloid | Precursor Amino Acid(s) |
| 2,5-Dimethylpyrazine | L-Threonine |
| 2,5-Diisopropylpyrazine | Valine |
| 2,5-bis(3-indolylmethyl)pyrazine | Tryptophan |
This table illustrates the established amino acid precursors for several 2,5-disubstituted pyrazine alkaloids, demonstrating the general principle of their biosynthesis. The biosynthetic pathway for this compound remains uncharacterized.
Future Directions and Emerging Research Areas
Novel Synthetic Strategies for Enhanced Efficiency
The development of efficient and sustainable synthetic methodologies is a perpetual goal in chemical research. For 2,5-Dichloro-3,6-dimethylpyrazine, future efforts will likely focus on improving upon existing methods for the synthesis of halogenated pyrazines.
Current synthetic routes to pyrazine (B50134) derivatives often involve multi-step processes. researchgate.net Novel strategies could emerge from the application of modern catalytic systems. For instance, C-H activation methodologies, which are still underexplored for pyrazines, could offer a more direct and atom-economical approach to the synthesis of substituted pyrazines. Iron-catalyzed C-H functionalization has been successfully applied to the synthesis of the natural product botryllazine A, demonstrating the potential of this strategy for creating complex pyrazine derivatives. mdpi.com
Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, can significantly enhance efficiency by reducing purification steps and solvent waste. Such an approach has been reported for the synthesis of other pyrazine derivatives and could be adapted for the synthesis of this compound. researchgate.net
The table below outlines potential novel synthetic strategies and their expected advantages.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation | Increased atom economy, reduced step count, direct functionalization. | Development of selective catalysts for pyrazine C-H activation. |
| One-Pot Synthesis | Reduced waste, higher throughput, simplified procedures. | Optimization of reaction conditions to ensure compatibility of sequential steps. |
| Flow Chemistry | Improved safety, precise control over reaction parameters, scalability. | Design and fabrication of microreactors for continuous synthesis. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of enzymes for pyrazine halogenation. |
Advanced Spectroscopic Probes for Real-time Monitoring
The in-depth characterization of chemical reactions and the resulting products is crucial for both fundamental understanding and process optimization. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, the development of advanced spectroscopic probes for real-time monitoring of the synthesis of this compound would be a significant advancement.
Future research could focus on the application of in-situ spectroscopic techniques, such as process analytical technology (PAT), to monitor reaction kinetics and the formation of intermediates and byproducts in real-time. This would allow for a more precise control over the reaction, leading to higher yields and purity.
Given the halogenated nature of the target compound, techniques sensitive to the carbon-halogen bond would be particularly valuable. While direct spectroscopic data for this compound is scarce, the expected spectroscopic features can be inferred from related compounds. For instance, the infrared (IR) spectrum of halogenated organic compounds is characterized by intense and low-wavenumber C-X stretching vibrations. nih.gov
The following table summarizes potential advanced spectroscopic probes and their applications in the study of this compound.
| Spectroscopic Probe | Application | Expected Insights |
| In-situ FTIR/Raman | Real-time reaction monitoring. | Kinetic data, detection of intermediates, endpoint determination. |
| Process NMR | Quantitative analysis of reaction mixtures. | Real-time concentration profiles of reactants, products, and byproducts. |
| Advanced Mass Spectrometry (e.g., APCI-MS) | Online reaction analysis. | Identification of transient species and reaction mechanisms. |
| X-ray Crystallography | Solid-state structure determination. | Precise bond lengths, bond angles, and intermolecular interactions. |
Rational Design of Pyrazine-Based Functional Materials
The rigid, planar structure and the presence of electron-withdrawing chlorine atoms and electron-donating methyl groups make this compound an attractive building block for the rational design of novel functional materials. mdpi.com The pyrazine core can act as a versatile linker in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com
By carefully selecting metal ions and tuning the reaction conditions, it is possible to create materials with tailored properties, such as porosity, catalytic activity, and luminescence. The chlorine substituents can participate in halogen bonding, a non-covalent interaction that can be exploited for the self-assembly of supramolecular structures. mdpi.com
Research in this area could lead to the development of new materials for applications in gas storage, separation, catalysis, and sensing. The synthesis of pyrazine-based polymers has already shown promise in creating materials with interesting thermal properties that could potentially replace some existing plastics. maastrichtuniversity.nl
The table below highlights potential applications of functional materials derived from this compound.
| Material Type | Potential Application | Key Design Principles |
| Coordination Polymers/MOFs | Gas storage, catalysis, sensing. | Control of network topology through ligand design and metal ion selection. |
| Organic Semiconductors | Organic light-emitting diodes (OLEDs), field-effect transistors (OFETs). | Tuning of electronic properties through substituent effects. |
| Luminescent Materials | Chemical sensors, bio-imaging. | Introduction of fluorophores and control of intermolecular interactions. |
| Liquid Crystals | Display technologies. | Design of molecules with appropriate shape anisotropy. |
Targeted Therapeutic Applications of Pyrazine Derivatives
Pyrazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comnih.gov The introduction of halogen atoms into the pyrazine ring can significantly modulate the pharmacological properties of the resulting compounds. nih.govnih.gov
Halogenated pyrazine-based chalcones, for example, have shown promising antifungal and antibacterial activity. nih.govnih.gov Specifically, 2-chloro substituted derivatives have demonstrated inhibitory effects against Staphylococcus species. nih.govnih.gov This suggests that this compound could serve as a scaffold for the development of new anti-infective agents.
Furthermore, pyrazine derivatives have been extensively investigated as kinase inhibitors for the treatment of cancer. tandfonline.comnih.gov The structural modifications on the pyrazine core can greatly influence the potency and selectivity of these inhibitors. nih.gov Future research could explore the potential of this compound and its derivatives as targeted therapies for various diseases.
The following table summarizes potential therapeutic applications of pyrazine derivatives related to this compound.
| Therapeutic Area | Target | Rationale |
| Infectious Diseases | Bacterial and fungal enzymes. | Halogenated pyrazines have shown antimicrobial activity. nih.govnih.gov |
| Oncology | Protein kinases, proteasome. | Pyrazine is a key scaffold in many approved and investigational cancer drugs. tandfonline.comnih.gov |
| Inflammatory Diseases | Inflammatory signaling pathways. | Pyrazine derivatives have demonstrated anti-inflammatory effects. nih.gov |
| Neurological Disorders | Receptors and enzymes in the central nervous system. | The pyrazine core is present in some centrally acting drugs. |
Environmental Implications and Remediation Strategies related to Pyrazines
The widespread use of halogenated organic compounds has raised concerns about their environmental persistence and potential toxicity. nih.gov Although specific data on the environmental fate of this compound is not available, general principles of environmental science suggest that its chlorinated nature could lead to persistence in the environment. nih.gov
Future research should focus on assessing the ecotoxicity of this compound and its potential degradation products. Understanding the environmental behavior of this compound is crucial for ensuring its safe handling and disposal.
In terms of remediation, bioremediation strategies have been explored for other pyrazine compounds. researchgate.netresearchgate.net Studies have shown that certain bacterial consortia can utilize pyrazine as a source of carbon and nitrogen, leading to its mineralization. researchgate.netresearchgate.net Similar approaches could be investigated for the remediation of environments contaminated with halogenated pyrazines. Additionally, physicochemical methods such as adsorption on activated carbon have been effective for the removal of other nitrogen-containing heterocyclic compounds from water. mdpi.com
The table below outlines key areas of research regarding the environmental implications and remediation of pyrazines.
| Research Area | Key Questions | Potential Methodologies |
| Ecotoxicity Assessment | What are the acute and chronic effects on aquatic and terrestrial organisms? | Standard toxicity testing with representative species. |
| Biodegradation Pathways | Can microorganisms degrade this compound? What are the degradation products? | Isolation and characterization of degrading microbial strains, metabolic pathway analysis. |
| Physicochemical Remediation | What are the most effective adsorbents or advanced oxidation processes? | Adsorption isotherm studies, catalytic degradation experiments. |
| Environmental Monitoring | How can low concentrations of this compound be detected in environmental samples? | Development of sensitive analytical methods (e.g., GC-MS, LC-MS). |
Q & A
Basic: What synthetic routes are available for preparing 2,5-Dichloro-3,6-dimethylpyrazine, and what are the critical reaction parameters?
Methodological Answer:
The synthesis of chlorinated pyrazines often involves halogenation of dimethylpyrazine precursors or cross-coupling reactions. For example, Suzuki-Miyaura coupling with halogenated pyrazines (e.g., 2,5-dibromo-3,6-dimethylpyrazine) and aryl boronic acids can introduce substituents, though yields vary depending on steric and electronic factors . Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.
- Solvent : Toluene or THF under inert atmosphere.
- Temperature : 80–110°C for 12–24 hours.
- Purification : Column chromatography or recrystallization.
Thermal instability of dihydropyrazine intermediates (e.g., dimerization risks) necessitates controlled reaction conditions .
Basic: How is the structure of this compound confirmed using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, methyl protons resonate at δ 2.3–2.6 ppm, while pyrazine ring protons appear downfield (δ 8.5–9.0 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 191 for C₆H₆Cl₂N₂) and fragmentation patterns confirm molecular weight and chlorine isotopes .
- IR Spectroscopy : C-Cl stretching vibrations near 550–650 cm⁻¹ .
Basic: What analytical methods are suitable for quantifying this compound in complex mixtures?
Methodological Answer:
- GC-MS : Use a polar stationary phase (e.g., Carbowax) for separation. Retention times and selected ion monitoring (SIM) enhance specificity. Calibration with internal standards (e.g., deuterated analogs) improves accuracy .
- HPLC-UV : C18 columns with acetonitrile/water gradients; detection at 260–280 nm (pyrazine π→π* transitions) .
Basic: How does thermal stability impact experimental design for handling this compound?
Methodological Answer:
Dihydropyrazine derivatives are prone to dimerization or oxidation under heat or light. For this compound:
- Storage : -20°C in amber vials under nitrogen.
- Reaction Conditions : Avoid prolonged heating >80°C; monitor via TLC or in-situ FTIR for decomposition .
Advanced: How can cross-coupling reactions be optimized to functionalize this compound?
Methodological Answer:
- Suzuki Coupling : Use excess boronic acid (2.5 eq.) and Pd catalysts (e.g., PdCl₂(dppf)) to overcome electron-deficient pyrazine reactivity. Microwave-assisted synthesis (100°C, 30 min) improves yields .
- Negishi Coupling : Zn-based reagents with Pd₂(dba)₃ achieve selective mono-functionalization (yields ~60–73%) .
Advanced: What biological activity assays are relevant for studying this compound’s DNA interaction?
Methodological Answer:
- DNA Strand-Breakage Assay : Treat cell lines (e.g., HeLa) and detect cleavage via agarose gel electrophoresis or COMET assay.
- Apoptosis Markers : Western blot for cleaved PARP and SAPK/JNK proteins. Radiolabeled ¹⁴C tracking in mice reveals biodistribution (e.g., high uptake in brain and thymus) .
Advanced: How can multi-element stable isotope analysis (ME-SIA) trace its biogenic or synthetic origins?
Methodological Answer:
- Isotope Ratio MS (IRMS) : Measure δ¹³C, δ²H, and δ¹⁵N values. For synthetic pyrazines, δ¹⁵N values (-2.9‰) differ from natural precursors (-1.7‰) .
- Sample Prep : Derivatize to volatile derivatives (e.g., trifluoroacetates) for GC-compatibility .
Advanced: What crystallographic tools resolve its crystal structure for structure-property studies?
Methodological Answer:
- SHELX/SIR97 : Direct methods for phase problem solving. Refinement via least-squares Fourier cycles. Hydrogen bonding and Cl···Cl interactions are critical for packing analysis .
- Data Collection : High-resolution synchrotron XRD (λ = 0.7–1.0 Å) for accurate Cl position determination .
Advanced: How do structural modifications (e.g., substituent variation) alter its physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Groups (Cl) : Increase electrophilicity for nucleophilic substitution. Compare reaction rates with methyl or ethyl analogs.
- QSAR Modeling : Use DFT calculations (e.g., Gaussian) to correlate substituent effects with logP or solubility .
Advanced: What mechanistic insights explain its radical-mediated DNA damage in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
